molecular formula C10H16O2 B2377717 (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol CAS No. 340023-03-2

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol

Cat. No.: B2377717
CAS No.: 340023-03-2
M. Wt: 168.236
InChI Key: IPTTYNMDNSUNMR-UHFFFAOYSA-N
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Description

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It is characterized by a bicyclic structure containing an oxabicyclo ring and a vinyl group, making it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of a suitable precursor with vinyl and oxabicyclo groups under controlled conditions. One common method involves the use of a Grignard reagent to introduce the vinyl group, followed by cyclization to form the oxabicyclo structure . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield (1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl ketone, while reduction of the vinyl group can produce (2-Oxabicyclo[2.2.2]octan-4-yl)methanol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol is unique due to its combination of a vinyl group and an oxabicyclo structure, which imparts distinct reactivity and stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-10-5-3-9(7-11,4-6-10)8-12-10/h2,11H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTTYNMDNSUNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC12CCC(CC1)(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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